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Titanium acrylate - 94275-73-7

Titanium acrylate

Catalog Number: EVT-13915992
CAS Number: 94275-73-7
Molecular Formula: C12H12O8Ti
Molecular Weight: 332.09 g/mol
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Product Introduction

Synthesis Methodologies and Mechanistic Pathways

Solvent-Free Esterification of Titanium Alkoxides with Methacrylic Acid

Solvent-free esterification involves the direct reaction between titanium alkoxides (Ti(OR)₄) and methacrylic acid under controlled anhydrous conditions. This method eliminates solvent impurities and simplifies downstream purification. The reaction proceeds through a nucleophilic substitution mechanism where the carboxylate oxygen attacks the electrophilic titanium center, facilitating alkoxide group displacement. A key stoichiometric balance (typically 1:4 titanium-to-acid ratio) prevents unwanted oligomerization while ensuring complete acrylate functionalization [1].

Reaction progression monitoring via FTIR spectroscopy reveals characteristic signature shifts: the disappearance of Ti-OR stretching at 650–850 cm⁻¹ and C=O vibration broadening from 1700 cm⁻¹ to 1630–1650 cm⁻¹, confirming bidentate chelation. The crystalline phase evolution during post-synthesis calcination follows the sequence: amorphous → anatase (350–450°C) → rutile (>600°C), with particle sizes ranging from 15–40 nm depending on thermal treatment parameters [1] [6].

Table 1: Solvent-Free Esterification Optimization Parameters

VariableRange TestedOptimal ValueEffect on Product
Temperature60–120°C80°CHigher: Faster kinetics but risk of thermal polymerization
Ti : Methacrylic Acid1:2 to 1:61:4Lower: Incomplete functionalization; Higher: Crosslinking
Reaction Time1–8 hours4 hoursShorter: Low yield; Longer: Viscosity increase
CatalystNone vs. Lewis acidsNoneAcid catalysts induce premature polymerization

This method yields moisture-sensitive monomers requiring stabilization through either steric hindrance (using bulky alkoxides like titanium diisopropoxide bis(acetylacetonate)) or chelating agents (acetylacetone). Stabilized monomers serve as precursors for vat photopolymerization (VP), enabling complex geometries with high resolution (feature sizes <50 μm) and enhanced mechanical strength in printed parts [1].

Photopolymerization Techniques for In Situ Nanocomposite Formation

Photopolymerization leverages UV-induced radical generation to initiate titanium acrylate network formation. Iron-doped titanium dioxide (Fe³⁺-TiO₂) serves as a photoactive component, where Fe³⁺ introduces mid-gap states reducing the bandgap from 3.2 eV (pure TiO₂) to ~2.8 eV. This extends light absorption into the visible spectrum (λ > 400 nm). Upon irradiation, charge separation generates Ti³⁺ sites and hydroxyl radicals, which abstract protons from amine co-initiators (e.g., triethanolamine), producing α-aminoalkyl radicals that attack acrylate double bonds [2] [7].

Reaction kinetics monitored via real-time FTIR show >95% methacrylate double bond conversion within 300 seconds using 0.5–1.0 wt% photoinitiator. The polymerization rate follows Arrhenius behavior with activation energies of 30–50 kJ/mol. Optimal Fe³⁺ doping (0.1–3 mol%) enhances charge separation efficiency; higher concentrations (>10 mol%) introduce recombination centers, decreasing photocatalytic activity by 90% [2] [5].

Table 2: Photopolymerization Initiator Systems and Performance

Photoinitiator Systemλmax (nm)Polymerization Rate (s⁻¹)Final Conversion (%)Application
Fe³⁺-TiO₂ (0.5 mol%)3900.02597%Thin-film coatings
Conventional HMPP3600.03599%Dental resins
Fe³⁺-TiO₂ + PETA oligomer4100.01895%Porous nanocomposites

Hierarchical porous structures are fabricated via colloidal template photopolymerization. Dispersions containing TiO₂ nanoparticles (10–30 nm), pentaerythritol triacrylate (PETA), and 2-hydroxy-2-methylpropiophenone (HMPP) undergo phase separation during UV curing. Subsequent calcination at 500°C removes organics, yielding mesoporous TiO₂ films (pore size: 50–500 nm) with 15× higher photocatalytic methylene blue degradation versus non-porous analogues [5] [7].

Two-Step Polyurethane Prepolymerization for Hybrid Materials

This methodology synthesizes urethane-linked titanium acrylates through sequential reactions. First, hydroxy-functionalized acrylates (e.g., hydroxyethyl methacrylate, HEMA) react with diisocyanates (toluene diisocyanate, TDI) to form isocyanate-terminated prepolymers. Second, titanium alkoxides (Ti(OiPr)₄) are incorporated via urethane bonds formed by isocyanate-alcohol coupling. Chelating agents (acetylacetone) moderate titanium reactivity, preventing gelation during processing [6].

Phase behavior analysis indicates microphase separation between hard (urethane/titanium clusters) and soft (acrylate chains) segments. SAXS reveals domain spacings of 10–20 nm. Titanium incorporation (5–20 wt%) elevates the glass transition temperature (Tg) by 15–40°C due to restricted chain mobility and increases char yield under nitrogen by 25% at 600°C versus unmodified polyurethanes. Mechanical testing demonstrates a 3-fold increase in tensile modulus at 15 wt% TiO₂ loading due to inorganic reinforcement [3] [6].

Hybrid films exhibit tunable hydrophobicity (water contact angles: 75°–110°) when modified with alkylsilanes like octyltriethoxysilane (OTES). This occurs because long alkyl chains migrate toward the film-air interface during curing. Such materials serve as scratch-resistant coatings with UV-shielding capabilities, blocking >90% UV-A/UV-B radiation while maintaining >85% visible light transmittance [3].

Surface-Initiated Radical Polymerization for Core-Shell Architectures

Core-shell titanium acrylates are synthesized by grafting polymers from functionalized TiO₂ nanoparticle surfaces. Nanoparticles (20–50 nm) are first silanized using methacryloyloxypropyltrimethoxysilane (MPTS), introducing polymerizable vinyl groups. Subsequent free-radical polymerization in the presence of acrylate monomers (methyl methacrylate, butyl acrylate) yields uniform polymer shells (thickness: 5–20 nm) [3] [9].

Grafting density optimization requires precise control of silanization time (optimal: 2–4 hours) and water content (<100 ppm). Excessive hydrolysis causes multilayer silane deposition and particle aggregation. XPS analysis confirms covalent bonding through Ti-O-Si (533.5 eV) and Si-C (283.8 eV) peaks, while TGA quantifies organic content (typically 15–35 wt%) [3] [6].

Table 3: Core-Shell Particle Properties vs. Grafting Parameters

Silane Coupling AgentGrafting Density (chains/nm²)Shell Thickness (nm)Dispersion Stability
MPTS1.8–2.212 ± 3Stable in THF >6 months
VTES1.2–1.58 ± 2Stable in acetone >3 months
None00Aggregates within hours

Core-shell particles enhance impact strength in PMMA composites (150% increase at 10 wt% loading) without reducing transparency. The polymer shell improves stress transfer and prevents nanoparticle agglomeration. In photocatalytic applications, poly(acrylic acid)-grafted TiO₂ removes ammonia 40% faster than bare TiO₂ due to electrostatic NH₄⁺ attraction to carboxylate groups [7] [9].

Hydrolytic Stability Optimization in Monomer Design

Titanium acrylates suffer from hydrolysis susceptibility due to the electrophilic Ti⁴⁺ center. Hydrolysis leads to Ti-OH formation and precipitation, deactivating the monomer. Three stabilization strategies are employed:

  • Chelation: β-diketonates (acetylacetone, AcAc) form six-membered rings with Ti⁴⁺, reducing coordination sites. FTIR confirms enolate bonding via ν(C-O) at 1580 cm⁻¹ and ν(C-C) at 1530 cm⁻¹, shifting from 1707 cm⁻¹ in free AcAc [6].
  • Steric Protection: Bulky alkoxides (e.g., titanium triethanolaminate) hinder water access. Tert-butyl acrylate monomers exhibit 10× longer shelf life than methyl analogues.
  • Hydrophobic Surface Modification: Grafting trimethylsilyl groups via 1-(trimethylsilyl)imidazole (TMSI) creates moisture-resistant surfaces. Contact angles increase from 20° to 105°, suppressing hydrolysis rates by >90% [6].

Accelerated aging tests (85°C/85% RH) show unmodified titanium methacrylates hydrolyze within 24 hours, while AcAc-stabilized versions retain >80% functionality after 500 hours. Zeta potential measurements reveal isoelectric points shifting from pH 5.8 (unmodified TiO₂) to pH 3.2 (AcAc-modified), enhancing colloidal stability in neutral/alkaline media. Despite stabilization, catalytic transesterification activity decreases by only 15% due to preserved Ti⁴⁺ accessibility in chelated structures [1] [6].

Properties

CAS Number

94275-73-7

Product Name

Titanium acrylate

IUPAC Name

prop-2-enoate;titanium(4+)

Molecular Formula

C12H12O8Ti

Molecular Weight

332.09 g/mol

InChI

InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4

InChI Key

YRWWCNGKZLMTPH-UHFFFAOYSA-J

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4]

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